molecular formula C8H4BrClF2O2 B2762204 3-Bromo-5-chloro-2,6-difluorophenylacetic acid CAS No. 2514730-19-7

3-Bromo-5-chloro-2,6-difluorophenylacetic acid

Cat. No. B2762204
CAS RN: 2514730-19-7
M. Wt: 285.47
InChI Key: JKKBUYGFCLOQIH-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2,6-difluorophenylacetic acid (3-BCDFPAA) is an organic compound that belongs to the class of carboxylic acids. It is a colorless solid that is soluble in organic solvents. 3-BCDFPAA is widely used in scientific research due to its unique properties, such as its ability to selectively bind to certain proteins.

Scientific Research Applications

Synthesis and Chemical Reactions

3-Bromo-5-chloro-2,6-difluorophenylacetic acid is integral in synthesizing various compounds, demonstrating its versatility in chemical reactions. For instance, the compound has been used in the development of novel fluorescence probes for detecting reactive oxygen species, highlighting its role in creating sensitive detection mechanisms for biological and chemical applications (Setsukinai et al., 2003). Additionally, its utility in the electrocatalytic synthesis of 6-aminonicotinic acid underlines its significance in facilitating clean and efficient chemical syntheses, particularly in the context of sustainable chemistry practices (Gennaro et al., 2004).

Electrocatalysis and Environmental Applications

The compound's role extends into electrocatalysis, where it participates in innovative processes like the electrocatalytic carboxylation of halopyridines with CO2, offering a greener alternative for producing valuable chemicals while utilizing CO2, a greenhouse gas (Feng et al., 2010). Such applications not only demonstrate the compound's chemical utility but also its potential contribution to addressing environmental challenges by facilitating the conversion of CO2 into useful products.

Photophysical and Biological Applications

In the realm of photophysical studies, the compound is instrumental in the synthesis of bacteriochlorins, which are crucial for photochemical research due to their strong absorption in the near-infrared spectral region. This application is particularly relevant for the development of novel photodynamic therapy agents and for understanding the fundamental aspects of light-mediated biological processes (Krayer et al., 2010).

properties

IUPAC Name

2-(3-bromo-5-chloro-2,6-difluorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClF2O2/c9-4-2-5(10)8(12)3(7(4)11)1-6(13)14/h2H,1H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKBUYGFCLOQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)CC(=O)O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-2,6-difluorophenylacetic acid

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